molecular formula C13H14N8 B11395902 6-[4-(pyrimidin-2-yl)piperazin-1-yl]-7H-purine

6-[4-(pyrimidin-2-yl)piperazin-1-yl]-7H-purine

Cat. No.: B11395902
M. Wt: 282.30 g/mol
InChI Key: HCGWOUNUNZPMMV-UHFFFAOYSA-N
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Description

6-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]-9H-PURINE is a complex organic compound that features a purine core substituted with a piperazine ring, which is further substituted with a pyrimidine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]-9H-PURINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(PYRIMIDIN-2-YL)PIPERAZINE. This can be achieved by reacting pyrimidine with piperazine under controlled conditions.

    Coupling with Purine: The next step involves coupling the piperazine derivative with a purine core. This can be done using various coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

6-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]-9H-PURINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]-9H-PURINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]-9H-PURINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with similar structural features.

    2-(4-Phenylpiperazin-1-yl)pyrimidine: Another compound with a piperazine and pyrimidine moiety.

Uniqueness

6-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]-9H-PURINE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C13H14N8

Molecular Weight

282.30 g/mol

IUPAC Name

6-(4-pyrimidin-2-ylpiperazin-1-yl)-7H-purine

InChI

InChI=1S/C13H14N8/c1-2-14-13(15-3-1)21-6-4-20(5-7-21)12-10-11(17-8-16-10)18-9-19-12/h1-3,8-9H,4-7H2,(H,16,17,18,19)

InChI Key

HCGWOUNUNZPMMV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2NC=N3)C4=NC=CC=N4

Origin of Product

United States

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